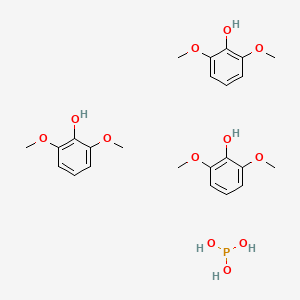
2,6-Dimethoxyphenol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxyphenol;phosphorous acid is a compound that combines the properties of both 2,6-dimethoxyphenol and phosphorous acid. 2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound commonly found in the pyrolysis products of lignin. Phosphorous acid, on the other hand, is an inorganic compound with the formula H₃PO₃. This combination of organic and inorganic components makes the compound unique and versatile in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxyphenol typically involves the etherification of pyrogallic acid with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide . This method is advantageous due to its high yield and purity, as well as its simplicity in post-treatment.
Industrial Production Methods
Industrial production of 2,6-dimethoxyphenol often employs continuous production methods using microreactors. These reactors enhance mass and heat transfer performance, improve process safety, and allow for efficient and green production .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as laccase, leading to the formation of dimers with higher antioxidant capacity.
Reduction: Involves the reduction of its odor when used in industrial applications.
Substitution: Catalytic cleavage of the C-O bond can lead to the formation of other methoxy-substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include laccase, hydrogen peroxide, and various mediators such as ABTS and TEMPO . Reaction conditions often involve aqueous-organic media or biphasic systems to enhance reaction efficiency .
Major Products
Major products formed from these reactions include dimers with enhanced antioxidant properties and other methoxy-substituted phenolic compounds .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxyphenol;phosphorous acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-dimethoxyphenol involves its oxidation by enzymes such as laccase, leading to the formation of reactive radicals. These radicals can undergo various coupling reactions to form dimers, oligomers, or polymers . The molecular targets include phenolic substrates, and the pathways involve electron transfer and radical formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Allyl-2,6-dimethoxyphenol: Another methoxy-substituted phenol with similar properties.
2-Methoxy-4-vinylphenol: A related compound used in similar applications.
Sinapyl alcohol: A phenolic compound with comparable antioxidant properties.
Uniqueness
2,6-Dimethoxyphenol stands out due to its high oxidation potential and versatility in various enzymatic reactions. Its ability to form dimers with enhanced antioxidant capacity makes it unique among similar compounds .
Eigenschaften
CAS-Nummer |
391684-14-3 |
|---|---|
Molekularformel |
C24H33O12P |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
2,6-dimethoxyphenol;phosphorous acid |
InChI |
InChI=1S/3C8H10O3.H3O3P/c3*1-10-6-4-3-5-7(11-2)8(6)9;1-4(2)3/h3*3-5,9H,1-2H3;1-3H |
InChI-Schlüssel |
UJHFCDIWBCJOHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
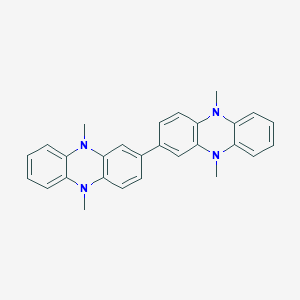
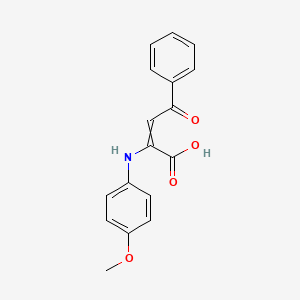
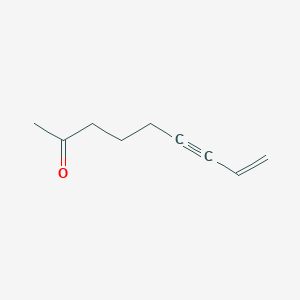
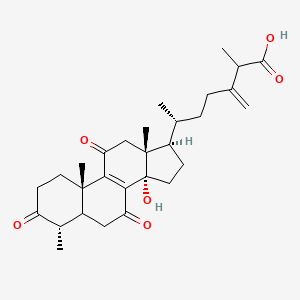
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
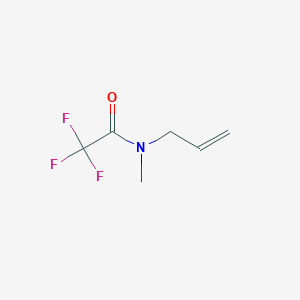
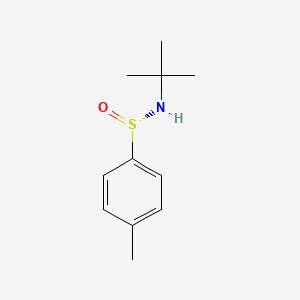
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)

![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)



